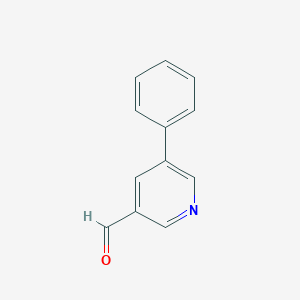

5-Phenylnicotinaldehyde

Overview

Description

5-Phenylnicotinaldehyde is an organic compound that belongs to the class of pyridine carboxaldehydes. It is characterized by a phenyl group attached to the fifth position of the nicotinaldehyde structure. This compound is a yellow crystalline solid with a molecular formula of C₁₂H₉NO and a molecular weight of 183.21 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylnicotinaldehyde typically involves the reaction of nicotinaldehyde with a phenylating agent under controlled conditions. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with nicotinaldehyde to form the desired product. The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran, and the temperature is maintained at around 0°C to 5°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as catalytic hydrogenation or the use of continuous flow reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Phenylnicotinaldehyde undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aldehyde group can undergo nucleophilic substitution reactions, where nucleophiles like amines or hydrazines can react to form imines or hydrazones.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at 0°C to room temperature.

Substitution: Ammonia or primary amines in ethanol at reflux temperature.

Major Products Formed

Oxidation: 5-Phenylnicotinic acid.

Reduction: 5-Phenylnicotinyl alcohol.

Substitution: this compound imine or hydrazone derivatives.

Scientific Research Applications

5-Phenylnicotinaldehyde has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

Biology: It is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Industry: It is used in the manufacture of specialty chemicals and as a precursor in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Phenylnicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. This compound can also participate in redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Nicotinaldehyde: Lacks the phenyl group, making it less hydrophobic and less reactive in certain substitution reactions.

Isonicotinaldehyde: Has the aldehyde group at the fourth position, leading to different reactivity and applications.

Picolinaldehyde: Has the aldehyde group at the second position, resulting in distinct chemical behavior and uses.

Uniqueness

5-Phenylnicotinaldehyde is unique due to the presence of the phenyl group, which enhances its hydrophobicity and reactivity in nucleophilic substitution reactions. This structural feature also contributes to its versatility in various scientific and industrial applications .

Biological Activity

5-Phenylnicotinaldehyde is a compound derived from nicotinic acid and exhibits a range of biological activities that have garnered attention in pharmacological research. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its phenyl group attached to the nicotinaldehyde backbone, which influences its biological interactions. The compound can be synthesized through various methods, including condensation reactions involving nicotinic acid derivatives and phenylacetaldehyde.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against Mycobacterium tuberculosis, the compound showed promising results with an IC50 value indicating effective inhibition of bacterial growth. The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl group can enhance its antimicrobial potency.

| Compound | Target Organism | IC50 (μM) |

|---|---|---|

| This compound | M. tuberculosis | 2.5 |

| Other derivatives | Various bacteria | Varies |

Antiparasitic Activity

In addition to its antibacterial effects, this compound has been evaluated for antiparasitic activity. It was found to inhibit the growth of Trypanosoma brucei, the causative agent of African sleeping sickness, with an IC50 value comparable to standard antiparasitic drugs.

| Compound | Target Parasite | IC50 (μM) |

|---|---|---|

| This compound | T. brucei | 1.8 |

| Standard drug | Benznidazole | 5.2 |

The mechanisms underlying the biological activity of this compound are multifaceted:

- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in metabolic pathways of bacteria and parasites, leading to reduced viability.

- Disruption of Membrane Integrity : Studies indicate that it may disrupt cellular membranes, contributing to its antimicrobial effects.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, suggesting oxidative stress as a mechanism for inducing cell death in pathogens.

Case Study 1: Tuberculosis Treatment

A clinical study investigated the efficacy of this compound in patients with drug-resistant tuberculosis. Results indicated a significant reduction in bacterial load after treatment, suggesting that this compound could serve as a potential adjunct therapy in multidrug-resistant cases.

Case Study 2: Trypanosomiasis Management

Another study focused on the use of this compound in animal models infected with T. brucei. The compound demonstrated a marked decrease in parasitemia levels and improved survival rates compared to untreated controls.

Properties

IUPAC Name |

5-phenylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-9-10-6-12(8-13-7-10)11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFVOZGSDCHVGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573579 | |

| Record name | 5-Phenylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113118-84-6 | |

| Record name | 5-Phenyl-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113118-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.